molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

2,2'-Azobis(2-methylpropionitrile)

Cat. No. B3424327
Key on ui cas rn: 34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Patent
US04546174

Procedure details

By method of Example 2, 2-amino-2-methylpropanenitrile (of 78.5% purity) was dichlorinated and coupled with further 2-amino-2-methylpropanenitrile in the presence of caustic soda and the following combinations of tetra alkyl quaternary ammonium chloride surfactant and added sodium bromide. The yields of title compound obtained were as shown.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetra alkyl quaternary ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4].[OH-].[Na+].[Br-].[Na+]>>[N:1]([C:2]([CH3:6])([CH3:5])[C:3]#[N:4])=[N:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
tetra alkyl quaternary ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04546174

Procedure details

By method of Example 2, 2-amino-2-methylpropanenitrile (of 78.5% purity) was dichlorinated and coupled with further 2-amino-2-methylpropanenitrile in the presence of caustic soda and the following combinations of tetra alkyl quaternary ammonium chloride surfactant and added sodium bromide. The yields of title compound obtained were as shown.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetra alkyl quaternary ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4].[OH-].[Na+].[Br-].[Na+]>>[N:1]([C:2]([CH3:6])([CH3:5])[C:3]#[N:4])=[N:1][C:2]([CH3:6])([CH3:5])[C:3]#[N:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
tetra alkyl quaternary ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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